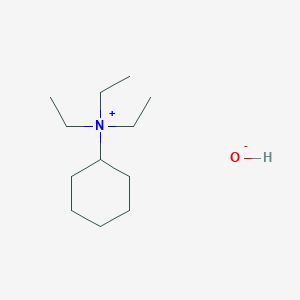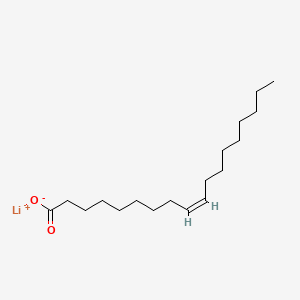
Lithium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium oleate is a chemical compound formed by the reaction of lithium hydroxide with oleic acid. It is a lithium salt of oleic acid, which is a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties and is used in various industrial applications, including as a thickening agent in lubricants and as a stabilizer in the production of certain types of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium oleate can be synthesized through a straightforward reaction between lithium hydroxide and oleic acid. The reaction typically involves dissolving lithium hydroxide in water or ethanol and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The final product is often purified through filtration and drying processes to remove any impurities and excess reactants.
Chemical Reactions Analysis
Types of Reactions: Lithium oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium salts of shorter-chain fatty acids.
Reduction: It can be reduced to form lithium salts of saturated fatty acids.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts or acids can facilitate substitution.
Major Products:
Oxidation: Lithium salts of shorter-chain fatty acids.
Reduction: Lithium salts of saturated fatty acids.
Substitution: Various metal oleates depending on the substituting cation.
Scientific Research Applications
Lithium oleate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: this compound is studied for its potential effects on cell membranes and its role in lipid metabolism.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of mood disorders, leveraging the known effects of lithium ions.
Industry: It is used in the production of lubricants, greases, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of lithium oleate is primarily attributed to the lithium ion (Li+). Lithium ions are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase.
Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter systems, including glutamate and serotonin pathways.
Cell Membrane Interaction: this compound can integrate into cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Lithium oleate can be compared with other lithium salts of fatty acids, such as lithium stearate and lithium palmitate:
Lithium Stearate: Similar to this compound but derived from stearic acid. It is commonly used as a thickening agent in greases.
Lithium Palmitate: Derived from palmitic acid and used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific fatty acid chain length and unsaturation, which confer distinct physical and chemical properties compared to other lithium fatty acid salts. Its surfactant properties and ability to stabilize emulsions make it particularly valuable in industrial applications.
Properties
CAS No. |
7384-22-7 |
|---|---|
Molecular Formula |
C18H33LiO2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
lithium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
InChI Key |
AVOVSJYQRZMDQJ-KVVVOXFISA-M |
Isomeric SMILES |
[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
[Li+].CCCCCCCCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
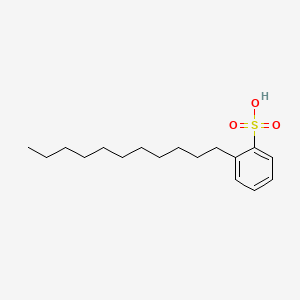
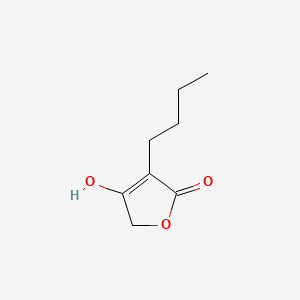
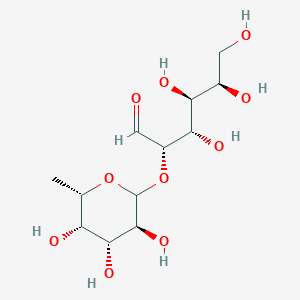
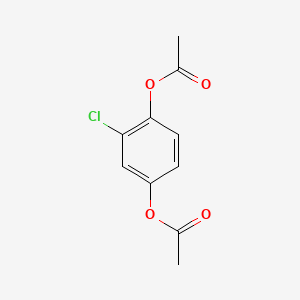
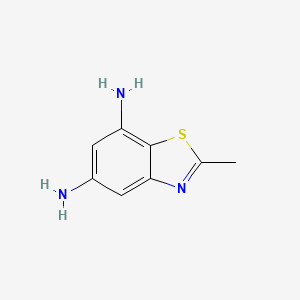
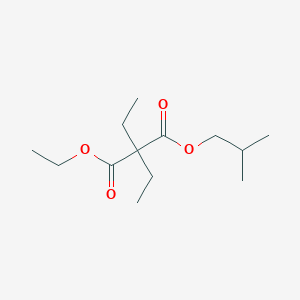

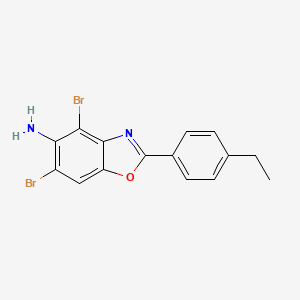
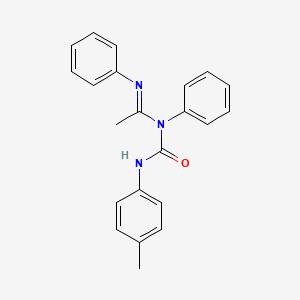
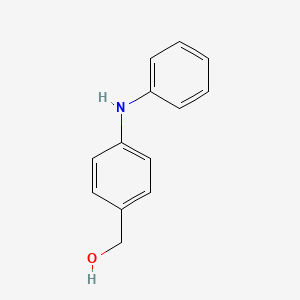
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
